3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one

Medicinal Chemistry Structure-Activity Relationships Lead Optimization

Choose 3-Nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one for its geometrically and electronically distinct 4-(pyridin-3-ylmethylamino) substituent. Unlike generic alkylamino analogs, this moiety introduces a basic pyridine nitrogen capable of unique kinase hinge region interactions, heme iron coordination, or glycine binding pocket modulation. The electron-withdrawing 3-nitro group enables critical engagement with catalytic lysine residues. With a cLogP of ~3.1 and TPSA of ~91 Ų, it occupies lead-like chemical space suitable for CNS vs. peripheral target permeability studies. Ideal for focused library synthesis and metal-dependent enzyme probing.

Molecular Formula C21H16N4O3
Molecular Weight 372.384
CAS No. 886157-84-2
Cat. No. B2801678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one
CAS886157-84-2
Molecular FormulaC21H16N4O3
Molecular Weight372.384
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCC4=CN=CC=C4
InChIInChI=1S/C21H16N4O3/c26-21-20(25(27)28)19(23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24(21)16-8-2-1-3-9-16/h1-13,23H,14H2
InChIKeyWPEUSUOCBQNTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one (CAS 886157-84-2): Structural Basis and Chemical Class for Research Procurement


3-Nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one (CAS 886157-84-2) is a synthetic heterocyclic compound belonging to the 3-nitroquinolin-2(1H)-one class . With the molecular formula C21H16N4O3 and a molecular weight of 372.38 g/mol, it features a quinolin-2-one core substituted at position-1 with a phenyl group, at position-3 with a nitro group, and at position-4 with a pyridin-3-ylmethylamino moiety [1]. This specific substitution pattern places it within a broader chemical space of 4-amino-3-nitro-1-phenylquinolin-2(1H)-one derivatives that have been investigated for biological activities, including kinase inhibition and NMDA receptor modulation [2][3]. The compound is commercially available as a research chemical, typically at 95% purity, and is primarily intended for early-stage discovery and screening applications .

Why Generic Substitution Fails: The Critical 4-Amino Substituent in 3-Nitro-1-phenylquinolin-2(1H)-ones


The 3-nitro-1-phenylquinolin-2(1H)-one scaffold is pharmacologically versatile, but its biological activity is exquisitely sensitive to the nature of the 4-position substituent. Closest analogs—such as the 4-isopropylamino (CAS 886186-68-1), 4-methylamino, 4-azepanyl, or 4-pyrrolidinyl derivatives—share the same core but diverge in steric bulk, hydrogen-bonding capacity, and electron distribution at the 4-amino site . Published structure-activity relationship (SAR) studies on related 4-amino-3-nitroquinolin-2(1H)-ones demonstrate that even minor changes to the 4-amino moiety can dramatically shift potency and target selectivity; for example, converting a 4-hydroxy to a 4-(benzylamino) group in the NMDA antagonist series altered neurotoxicity profiles and receptor binding affinity [1]. The pyridin-3-ylmethylamino substituent in the target compound introduces a basic pyridine nitrogen that is geometrically and electronically distinct from simpler alkylamino groups, potentially enabling unique interactions with kinase hinge regions, heme iron coordination, or glycine binding pockets that cannot be replicated by generic alkylamino analogs [2]. Therefore, assuming interchangeability with other 4-amino-3-nitro-1-phenylquinolin-2(1H)-one derivatives without direct comparative data carries a high risk of selecting a compound with divergent biological and physicochemical properties.

Quantitative Differentiation Evidence: 3-Nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one versus Closest Analogs


Structural Differentiation: Pyridin-3-ylmethylamino vs. Alkylamino Substituents at Position-4

The target compound bears a pyridin-3-ylmethylamino group at position-4, while the closest commercially available analogs feature simpler alkylamino (e.g., isopropylamino, propylamino, methylamino) or cycloalkylamino (e.g., azepanyl) substituents . The pyridine ring introduces an additional hydrogen-bond acceptor (the pyridyl nitrogen) and increases the calculated topological polar surface area (TPSA) and polarizability relative to alkylamino analogs. While no direct head-to-head biological comparison has been reported for this exact compound, class-level SAR from the 3-nitroquinolin-2(1H)-one series consistently shows that the 4-amino substituent critically determines target binding [1].

Medicinal Chemistry Structure-Activity Relationships Lead Optimization

Molecular Properties Comparison: Lipophilicity and Drug-Likeness Profiling

The partition coefficient (cLogP) of the target compound is estimated to be ~3.1, compared to ~3.5 for the 4-isopropylamino analog and ~4.0 for the 4-pyrrolidinyl analog [1]. The lower cLogP of the target compound results from the polar pyridyl group, predicting improved aqueous solubility but potentially reduced membrane permeability relative to more lipophilic analogs. These computed differences have not yet been validated experimentally for this specific compound.

ADME Drug-likeness Physicochemical Properties

Synthetic Accessibility and Commercial Availability: Differentiated Procurement Profile

As of April 2026, the target compound is listed as commercially available through at least one supplier (Evitachem, catalog number EVT-2938752, purity 95%) . In contrast, structurally simpler analogs such as 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 886186-68-1) and 4-(methylamino)-3-nitro-1-phenylquinolin-2(1H)-one are offered by multiple vendors, often at lower cost [1]. The target compound's unique pyridylmethylamino substituent requires a more complex synthetic route involving nucleophilic substitution with 3-(aminomethyl)pyridine, which may contribute to its more limited commercial availability.

Chemical Sourcing Screening Libraries Procurement

Application Scenarios for 3-Nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one Based on Current Evidence


Kinase Inhibitor Lead Identification and SAR Exploration

The 4-(pyridin-3-ylmethylamino) substituent provides a versatile recognition element for kinase hinge regions, while the electron-withdrawing nitro group at position-3 can engage in critical interactions with catalytic lysine residues or gatekeeper residues. Researchers developing inhibitors for kinases with accessible pyridyl-binding pockets can use this compound as a starting point for building focused libraries that interrogate the contribution of the pyridyl nitrogen to potency and selectivity [1].

NMDA Receptor Glycine Site Antagonist Screening

4-Hydroxy-3-nitroquinolin-2(1H)-ones are established antagonists at the glycine site of NMDA receptors. The target compound replaces the 4-hydroxy group with a pyridin-3-ylmethylamino group, which could modulate receptor subtype selectivity. This compound serves as a probe to test whether adding a basic amine at the 4-position enhances affinity or alters the mode of antagonism (competitive vs. non-competitive) compared to the hydroxy or simple alkylamino series [2].

Chemical Biology Probe for Heme-Containing or Metal-Dependent Enzymes

The pyridine nitrogen in the 4-substituent, combined with the 3-nitro and 2-carbonyl groups, creates a potential tridentate metal-coordinating environment. This compound can be utilized to probe metal-dependent enzymes such as cytochrome P450s, nitric oxide synthases, or histone demethylases, where the pyridylmethylamino arm may coordinate heme iron or active-site metals in a manner distinct from simpler alkylamino-substituted analogs [3].

Drug-likeness and Permeability Profiling Studies

With a cLogP of ~3.1, moderate molecular weight (372 g/mol), and a TPSA of ~91 Ų, the target compound occupies an attractive region of chemical space for lead optimization. Comparative permeability assays (e.g., PAMPA or Caco-2) between this compound and its more lipophilic alkylamino analogs can provide quantitative data on the impact of a distal pyridine ring on passive membrane permeability, informing design strategies for CNS vs. peripheral targets [4].

Quote Request

Request a Quote for 3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.